Potassium trifluoromethanesulfonate (KOTf, CAS 2926-27-4) is a premium alkali metal salt characterized by its exceptional thermal stability, high solubility in polar aprotic solvents, and a non-coordinating, non-nucleophilic anion. In industrial and advanced laboratory procurement, KOTf is primarily selected as a high-performance electrolyte component for potassium-ion batteries (KIBs), a robust precursor for ionic liquid synthesis, and a highly soluble phase-transfer catalyst. Unlike conventional potassium halides or hexafluorophosphates, KOTf resists hydrolytic degradation and withstands extreme processing temperatures, making it a critical material for next-generation energy storage manufacturing and moisture-sensitive catalytic workflows [1] [2].
Generic substitution of KOTf with standard potassium salts—such as Potassium hexafluorophosphate (KPF6) or Potassium chloride (KCl)—routinely fails in high-stress applications. KPF6, while common, is highly susceptible to thermal decomposition and hydrolyzes in the presence of trace moisture to form corrosive hydrogen fluoride (HF), which actively degrades battery components and catalytic systems [1][2]. Conversely, potassium halides exhibit poor solubility in aprotic organic solvents and feature strongly nucleophilic anions that interfere with cross-coupling reactions and poison metal catalysts. Procurement of KOTf is therefore mandatory when a process requires a chemically inert anion combined with high thermal tolerance and broad organic solubility.
Thermal stability is a primary procurement driver for electrolyte salts in energy storage. Thermogravimetric analysis demonstrates that KOTf maintains structural integrity up to approximately 480 °C before the onset of decomposition [1]. In stark contrast, the industry-standard KPF6 begins to thermally decompose at just 184 °C [2]. Furthermore, KOTf is hydrolytically stable, whereas KPF6 reacts with trace water to generate corrosive HF gas, compromising long-term cell viability.
| Evidence Dimension | Thermal decomposition threshold |
| Target Compound Data | KOTf (~480 °C decomposition onset) |
| Comparator Or Baseline | KPF6 (~184 °C decomposition onset) |
| Quantified Difference | ~296 °C higher thermal stability margin |
| Conditions | Thermogravimetric analysis (TGA) for battery salt evaluation |
Prevents catastrophic electrolyte degradation and corrosive HF generation during high-temperature processing or extended battery cycling.
For safe, non-flammable battery formulations, KOTf is uniquely capable of expanding the electrochemical stability window of aqueous systems. When formulated as a Water-in-Bisalt (WiBS) electrolyte combining potassium acetate and KOTf (36 molal), the system achieves an unprecedented 4.74 V stability window while maintaining a high ionic conductivity of 18 mS cm−1 at 25 °C [1]. Standard organic K-ion electrolytes typically struggle to exceed 8 mS cm−1 under similar conditions.
| Evidence Dimension | Electrochemical stability window and ionic conductivity |
| Target Compound Data | KOTf-based WiBS (4.74 V window, 18 mS cm−1) |
| Comparator Or Baseline | Standard organic K-ion electrolytes (<8 mS cm−1) |
| Quantified Difference | >2x higher ionic conductivity with a massive 4.74 V aqueous stability window |
| Conditions | 25 °C in highly concentrated aqueous electrolyte formulations (K(Ac)0.9(OTf)0.1·1.5H2O) |
Allows manufacturers to design safe, non-flammable aqueous potassium-ion batteries without sacrificing ionic mobility or voltage capacity.
The synthesis of advanced ternary glassy solid electrolytes (e.g., K2S-P2S5-KOTf) requires precursors that can survive extreme manufacturing environments. KOTf remains stable during the 450 °C melt-quench technique required to form these superionic glasses [1]. Conventional organic liquid electrolytes or low-temperature salts like KPF6 would completely decompose under these thermal loads, making KOTf an irreplaceable precursor for this class of solid-state conductors.
| Evidence Dimension | Melt-quench survival temperature |
| Target Compound Data | KOTf (Remains stable during 450 °C melt-quench synthesis) |
| Comparator Or Baseline | Conventional organic liquid electrolytes or low-temp salts (Decompose completely) |
| Quantified Difference | Survives >450 °C processing temperatures required for K2S-P2S5-KOTf ternary glass formation |
| Conditions | Melt-quench technique for solid-state sulfide glass electrolytes |
Essential for the high-temperature manufacturing of all-solid-state potassium batteries, enabling safe and dendrite-free energy storage.
In the industrial synthesis of triflate-based ionic liquids, KOTf serves as a highly efficient direct reactant. Utilizing a one-pot, microwave-irradiated reaction (120–180 °C) with alkyl halides and nitrogenous bases, KOTf yields the target ionic liquids at 60–79% efficiency [1]. This direct method eliminates the need for the complex, multi-step metathesis protocols traditionally required when using other alkali salts, drastically reducing solvent waste and processing time.
| Evidence Dimension | Synthetic yield and process steps |
| Target Compound Data | KOTf (60–79% yield in a single microwave-irradiated step) |
| Comparator Or Baseline | Traditional metathesis protocols (Multi-step, high solvent waste) |
| Quantified Difference | Eliminates secondary metathesis steps while achieving up to 79% direct yield |
| Conditions | Microwave-assisted reaction (120–180 °C) with alkyl halides and nitrogenous bases |
Significantly reduces process time, solvent consumption, and waste for industrial scale-up of custom triflate ionic liquids.
Selected as the critical hydrophobic anion source in Water-in-Bisalt (WiBS) electrolytes to expand the electrochemical window of safe, non-flammable K-ion batteries without sacrificing ionic conductivity [1].
Utilized as a thermally robust dopant in the melt-quench synthesis of ternary sulfide glass electrolytes (e.g., K2S-P2S5-KOTf), where standard salts would thermally degrade during high-temperature processing[2].
Procured as a direct reactant for the one-pot, microwave-assisted synthesis of triflate-based ionic liquids, bypassing inefficient multi-step metathesis protocols and reducing solvent waste[3].
Employed in organic synthesis and cross-coupling reactions where a highly soluble potassium source is needed, but nucleophilic halide anions would poison the catalyst or cause unwanted side reactions [3].
Irritant